3'-Chloro-2-hydroxy-2-((8-hydroxy-7-quinolyl)amino)acetophenone
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Overview
Description
ACETOPHENONE,3-CHLORO-2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)- is a complex organic compound that features a quinoline moiety and a chlorinated acetophenone structure
Preparation Methods
The synthesis of ACETOPHENONE,3-CHLORO-2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)- typically involves multi-step organic reactions. One common method includes the reaction of aryl triflates with a mixture of tetramethyltin (SnMe4), palladium(0) (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
ACETOPHENONE,3-CHLORO-2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
This compound has several applications in scientific research:
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ACETOPHENONE,3-CHLORO-2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)- involves its interaction with molecular targets through nucleophilic aromatic substitution. The presence of electron-withdrawing groups facilitates the formation of a Meisenheimer complex, which is a key intermediate in these reactions .
Comparison with Similar Compounds
Similar compounds include other acetophenone derivatives and quinoline-based molecules. For example:
Acetophenone: A simpler structure without the quinoline moiety.
8-Hydroxyquinoline: Lacks the acetophenone component but shares the quinoline structure.
Chloroacetophenone: Similar in having a chlorinated acetophenone but without the quinoline moiety.
Properties
CAS No. |
26866-72-8 |
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Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]ethanone |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-5-1-3-11(9-12)15(21)17(23)20-13-7-6-10-4-2-8-19-14(10)16(13)22/h1-9,17,20,22-23H |
InChI Key |
VDQQYEICLSMFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(NC2=C(C3=C(C=CC=N3)C=C2)O)O |
Origin of Product |
United States |
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